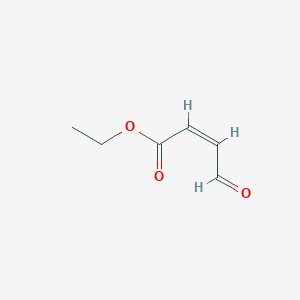

(Z)-4-oxo-2-butenoic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl (Z)-4-oxobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGAEBKMHIPSAC-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-4-oxo-2-butenoic acid ethyl ester can be synthesized through several methods. One common approach involves the esterification of (Z)-4-oxo-2-butenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the transesterification of (Z)-4-oxo-2-butenoic acid methyl ester with ethanol. This reaction is catalyzed by a base such as sodium ethoxide and is performed under mild conditions to avoid decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-oxo-2-butenoic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form (Z)-4-oxo-2-butenoic acid.

Reduction: Reduction of the ester can yield (Z)-4-hydroxy-2-butenoic acid ethyl ester.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: (Z)-4-oxo-2-butenoic acid

Reduction: (Z)-4-hydroxy-2-butenoic acid ethyl ester

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Applications

A. Intermediate in Drug Synthesis

One of the primary applications of (Z)-4-oxo-2-butenoic acid ethyl ester is as an intermediate in the synthesis of pharmaceutical compounds. It has been utilized in the production of various biologically active molecules, including:

- Antiviral Agents : Compounds derived from this compound have shown potential as inhibitors of HIV protease and integrase enzymes. For instance, derivatives of this compound have been investigated for their efficacy against HIV strains .

- Anti-cancer Drugs : Research indicates that derivatives can exhibit cytotoxic properties against cancer cell lines, making them candidates for further development in cancer therapeutics .

B. Case Study: HIV Protease Inhibitors

In a study published in Journal of Medicinal Chemistry, various derivatives of this compound were synthesized and evaluated for their inhibitory activity against HIV protease. The results demonstrated promising IC50 values, indicating their potential as effective antiviral agents .

Agricultural Applications

A. Pesticide Development

This compound serves as a precursor for synthesizing agrochemicals, particularly pesticides. Its derivatives have been explored for their efficacy in pest control due to their ability to disrupt biological processes in target organisms.

B. Case Study: Insecticidal Properties

Research has shown that certain derivatives exhibit insecticidal activity against common agricultural pests. A study conducted by agricultural scientists demonstrated that formulations containing this compound achieved significant mortality rates in targeted pest populations .

Industrial Applications

A. Flavoring and Fragrance Industry

Due to its pleasant odor profile, this compound is also utilized in the flavoring and fragrance industry. It acts as a flavoring agent in food products and as a scent component in perfumes.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (Z)-4-oxo-2-butenoic acid ethyl ester involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the ester functional group can undergo hydrolysis to release (Z)-4-oxo-2-butenoic acid. These reactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Maleic Acid Monoethyl Ester

- Structure: Maleic acid monoethyl ester (CAS 7423-42-9) features a Z-configuration with an oxo group at C2 and an ethyl ester at C1.

- Key Differences: The oxo group position (C2 vs. C4) alters electronic properties. Maleic acid derivatives exhibit higher acidity at the α-proton due to conjugation with two carbonyl groups, whereas (Z)-4-oxo-2-butenoic acid ethyl ester has a single oxo group, reducing acidity .

(E/Z)-2-(Biphenyl-4-carbonyl)-4-biphenyl-4-yl-4-oxo-but-2-enoic Acid Ethyl Ester (2b)

- Synthesis : Prepared via iodine/copper acetate-mediated coupling (71% yield, 80°C, 12 h) .

- Applications : Used as a pharmaceutical intermediate due to aromatic substituents improving binding affinity in drug candidates.

4-Phenyl-3-butenoic Acid (PBA)

- Structure: A non-esterified analogue with a phenyl group at C4 and a carboxylic acid at C1.

- Bioactivity: Inhibits peptidylglycine α-monooxygenase (PAM), reducing amidated neuropeptides (e.g., substance P) and demonstrating anti-inflammatory effects (67% edema inhibition at 500 mg/kg) .

Physical and Chemical Properties

Research Findings and Gaps

- Substituent Effects : Electron-withdrawing groups (e.g., iodine in 2i) improve reaction efficiency, suggesting tunable synthesis protocols for target derivatives .

Biological Activity

(Z)-4-oxo-2-butenoic acid ethyl ester, commonly referred to as ethyl crotonate, is an important compound in organic chemistry with various biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Ethyl crotonate is characterized by its structure, which includes a carbonyl group and a double bond that contribute to its reactivity. The compound is typically synthesized through esterification processes involving crotonic acid and ethanol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research involving the compound has shown its efficacy in inhibiting tumor growth in various cancer models:

- In Vivo Studies : A study demonstrated that CLEFMA, a derivative of this compound, significantly suppressed tumor growth in mouse models of lung adenocarcinoma. The treatment resulted in apoptosis, indicated by the cleavage of caspases 3 and 9, and a reduction in proliferation markers such as Ki-67 .

- Mechanism of Action : The anticancer effects are attributed to the modulation of apoptotic pathways and inflammatory markers. The compound was shown to inhibit anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced apoptosis in cancer cells .

Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against HIV:

- HIV Integrase Inhibition : Compounds derived from this structure have been identified as inhibitors of HIV integrase, a critical enzyme for viral replication. In vitro assays revealed that certain derivatives exhibited significant inhibitory activity against both 3′-processing and strand transfer functions of integrase .

Other Biological Activities

The compound has shown promise in other areas:

- Anti-inflammatory Effects : Research indicates that derivatives can modulate inflammatory responses, potentially reducing the levels of pro-inflammatory cytokines like TNF-α and IL-6 .

- Microbial Activity : Some studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in agricultural applications.

Table 1: Summary of Biological Activities

| Activity Type | Model/Assay | Result |

|---|---|---|

| Anticancer | Mouse lung cancer xenograft | Significant tumor growth suppression |

| Apoptosis assay | Increased caspase cleavage | |

| Antiviral | HIV integrase assays | IC50 values in nanomolar range |

| Anti-inflammatory | Cytokine assays | Reduced TNF-α and IL-6 levels |

| Microbial Activity | Antimicrobial susceptibility tests | Potential antimicrobial effects observed |

Case Studies

- Lung Cancer Model :

- HIV Research :

Q & A

Q. Disparate bioactivity results in in vitro vs. in vivo models: What factors contribute to this variability?

- Differences in metabolic clearance (e.g., esterase-mediated hydrolysis in vivo) reduce bioavailability compared to cell-based assays. Co-administration with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) can mitigate this issue, as demonstrated in neuropharmacological studies .

Methodological Recommendations

- Stereochemical Analysis : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve Z/E isomers .

- Scale-Up Synthesis : Optimize Claisen condensation using microwave-assisted heating (100°C, 30 min) to achieve >85% yield .

- Toxicity Screening : Prioritize Ames tests for mutagenicity, as α,β-unsaturated esters may interact with DNA nucleophiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.